molecular formula C9H4BrClO2 B1273435 3-Bromo-6-chlorochromone CAS No. 73220-38-9

3-Bromo-6-chlorochromone

Cat. No.: B1273435
CAS No.: 73220-38-9
M. Wt: 259.48 g/mol
InChI Key: ZILSBPAUJJBEFF-UHFFFAOYSA-N
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Description

3-Bromo-6-chlorochromone is an organic compound with the molecular formula C9H4BrClO2. It belongs to the class of chromones, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of bromine and chlorine atoms attached to the chromone core, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chlorochromone typically involves the bromination and chlorination of chromone derivatives. One common method includes the bromination of 6-chlorochromone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chlorochromone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted chromones, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

3-Bromo-6-chlorochromone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-chlorochromone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Bromo-6-chloro-7-methylchromone
  • 6-Bromo-3-formylchromone
  • 6-Chloro-3-formyl-7-methylchromone
  • 8-Bromo-6-chlorochromone
  • 3-Bromo-6,8-dichlorochromone

Comparison: Compared to these similar compounds, 3-Bromo-6-chlorochromone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of both bromine and chlorine atoms at specific positions on the chromone core can influence its reactivity and interaction with biological targets, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

3-bromo-6-chlorochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClO2/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILSBPAUJJBEFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393066
Record name 3-BROMO-6-CHLOROCHROMONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73220-38-9
Record name 3-BROMO-6-CHLOROCHROMONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-6-chlorochromone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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